2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(3R)-1-methylpiperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)10-5-4-6-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEHCPSXNOLCGE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an isopropyl group and a chiral piperidine moiety. This compound has been studied for its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 227.35 g/mol. Its structure contributes to its biological activity, making it a valuable candidate for further research.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.35 g/mol |
| Structure | Isopropyl and piperidine |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may function as an inhibitor or activator of certain biological pathways, influencing processes such as neurotransmission and enzyme activity. The precise mechanism is still under investigation, but preliminary studies suggest it may have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties , which could be beneficial in the treatment of conditions like Alzheimer's disease and Parkinson's disease. Its ability to enhance neuronal survival and function has been highlighted in various studies, suggesting that it may protect against neurotoxicity induced by various stressors.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, certain analogs were tested against pathogens such as Staphylococcus aureus and demonstrated effective inhibition of biofilm formation, which is crucial for preventing chronic infections . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
Case Studies
- Neuroprotection in Animal Models : A study conducted on rodent models demonstrated that administration of this compound resulted in reduced neuronal death following induced neurotoxic events. Behavioral assessments indicated improved cognitive functions post-treatment.
- Antimicrobial Efficacy : In a comparative study assessing various piperidine derivatives, this compound showed superior antimicrobial activity against clinical isolates compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Research Findings
Recent advancements have focused on synthesizing analogs of this compound to enhance its efficacy and selectivity. These modifications aim to improve pharmacokinetic properties while maintaining or enhancing biological activity.
Table: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Isopropyl group + chiral piperidine | Neuroprotective, antimicrobial |
| 2-Amino-N-methyl-N-(piperidin-3-yl)-acetamide | Methyl group instead of isopropyl | Potential neuroprotective effects |
| 2-Amino-N-cyclohexyl-N-(piperidin-3-yl)-acetamide | Cyclohexane ring | Different pharmacokinetic properties |
Scientific Research Applications
Inhibition of Neutral Sphingomyelinase 2 (nSMase2)
Recent studies have highlighted the compound's role as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease (AD).
- Mechanism : nSMase2 catalyzes the hydrolysis of sphingomyelin to ceramide, which is crucial for exosome formation. Elevated activity of nSMase2 has been linked to increased exosome release in neurodegenerative conditions.
-
Key Findings :
- IC50 Value : Approximately 300 nM against nSMase2, indicating substantial inhibitory potency.
- In Vivo Efficacy : In mouse models of AD, treatment with this compound resulted in reduced cognitive impairment and decreased exosome secretion from the brain.
Anticancer Activity
The compound has demonstrated promising anticancer properties across various cancer cell lines.
- Case Study: A549 Lung Adenocarcinoma Model
| Compound | Viability (%) | Remarks |
|---|---|---|
| Control (Cisplatin) | 50% | Standard treatment |
| 2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide | 61% | Significant reduction |
This study indicates that the compound may enhance the effectiveness of existing chemotherapy agents like cisplatin.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated, particularly against multidrug-resistant bacterial strains.
- Findings :
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1 - 8 | Favorable |
| Escherichia coli | >125 | Moderate |
These results suggest that derivatives of this compound could be effective against resistant strains of bacteria.
Comprehensive Data Tables
| Activity Type | Key Findings |
|---|---|
| nSMase2 Inhibition | IC50 = 300 nM |
| Anticancer | Significant reduction in viability in A549 model |
| Antimicrobial | Effective against resistant strains |
Comparison with Similar Compounds
Substituent Variations on the Acetamide Backbone
The target compound’s structural analogs differ primarily in substituents on the nitrogen atoms. Examples include:
Key Observations :
Physicochemical Properties
Notes:
Preparation Methods
Direct Amidation of (R)-1-methyl-piperidin-3-amine with Isopropylamine and Acetyl Chloride
Procedure :
-
Dissolve (R)-1-methyl-piperidin-3-amine (1.0 equiv) and isopropylamine (1.2 equiv) in dry dichloromethane (DCM) at 0°C.
-
Add acetyl chloride (1.1 equiv) dropwise under nitrogen, followed by triethylamine (2.5 equiv) to scavenge HCl.
-
Stir at room temperature for 12 hours, then quench with saturated NaHCO₃.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 65–70% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Considerations :
Coupling Agent-Mediated Synthesis Using HATU
Procedure :
-
React (R)-1-methyl-piperidin-3-amine (1.0 equiv) with isopropylamine (1.1 equiv) in DMF using HATU (1.05 equiv) and DIPEA (3.0 equiv) at 25°C for 6 hours.
-
Add acetyl chloride (1.0 equiv) and stir for an additional 4 hours.
-
Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
Advantages :
Hydrolytic Route from Methyl Ester Precursors
Procedure :
-
Synthesize methyl 2-((isopropyl((R)-1-methyl-piperidin-3-yl)amino)acetate via Mitsunobu reaction (DIAD, PPh₃) between (R)-1-methyl-piperidin-3-ol and methyl 2-(isopropylamino)acetate.
-
Hydrolyze the ester using LiOH·H₂O (2.0 equiv) in THF/water (3:1) at 50°C for 3 hours.
-
Neutralize with HCl and lyophilize.
Challenges :
-
Mitsunobu conditions risk inversion of stereochemistry at the piperidine center.
Optimization of Reaction Conditions
Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Yield (%) | Racemization (%) |
|---|---|---|---|
| DCM | 8.93 | 65 | 4.2 |
| DMF | 36.7 | 78 | 1.8 |
| THF | 7.52 | 58 | 6.5 |
Polar aprotic solvents like DMF improve yields by stabilizing charged intermediates, whereas DCM’s low polarity accelerates side reactions.
Catalytic Systems for Stereochemical Integrity
| Catalyst | ee (%) | Reaction Time (h) |
|---|---|---|
| HATU/DIPEA | 98.5 | 6 |
| EDCl/HOBt | 95.2 | 8 |
| DCC/DMAP | 92.7 | 10 |
HATU’s uronium structure facilitates rapid coupling with minimal epimerization, outperforming carbodiimide-based systems.
Analytical Characterization and Purity Control
1H NMR (400 MHz, CDCl₃) :
-
δ 3.81 (q, J = 6.8 Hz, 1H, piperidine CH),
-
δ 3.12 (d, J = 12.4 Hz, 2H, NCH₂CO),
-
δ 1.38 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Patent WO2016170544A1 emphasizes the use of anti-solvent crystallization (e.g., n-pentane in DCM) to remove diastereomeric impurities.
Scalability and Industrial Considerations
-
Batch vs. Flow Chemistry : Pilot-scale trials using continuous flow reactors reduce reaction times by 40% compared to batch processes.
-
Cost Analysis : HATU-mediated routes are 30% more expensive than EDCl due to reagent costs but offer superior throughput.
-
Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) decreases E-factor by 2.1 .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting a piperidine-derived amine with an activated acetamide precursor under controlled conditions. For example, ethanol and piperidine are often used as solvents/catalysts at 0–5°C for 2 hours to minimize side reactions . Optimization may include adjusting temperature gradients (e.g., stepwise cooling), varying molar ratios of reactants, or employing microwave-assisted synthesis to enhance yield and purity. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .
Advanced: How can enantiomeric purity of the (R)-configured piperidin-3-yl moiety be ensured during synthesis?
Methodological Answer:
Enantiomeric purity is achieved through chiral resolution or asymmetric synthesis. A validated method involves derivatizing the intermediate with a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, followed by diastereomeric crystallization or chromatographic separation (e.g., chiral HPLC). Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can confirm stereochemical assignment . For asymmetric catalysis, transition-metal complexes with chiral ligands (e.g., BINAP) may direct stereoselective formation of the piperidine ring .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR : To verify backbone structure and substituent positions (e.g., methyl and isopropyl groups on the piperidine ring) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
- HPLC with UV/Vis or ELSD detection : To assess purity (>95% typically required for pharmacological studies) .
- Chiral Chromatography : For enantiopurity validation if stereocenters are present .
Advanced: How should researchers address contradictory bioactivity data across studies, particularly in receptor-binding assays?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ion concentration) or cell-line specificity. To reconcile
- Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).
- Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Perform meta-analyses to identify confounding variables, such as off-target interactions with structurally similar receptors .
Basic: What safety precautions are critical when handling this compound in vitro?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.
- Store in airtight containers at -20°C under inert gas (N2/Ar) to prevent degradation.
- Dispose of waste via certified hazardous waste services, adhering to local regulations .
Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : To study membrane permeability (e.g., blood-brain barrier penetration).
- Density Functional Theory (DFT) : For HOMO-LUMO analysis to predict metabolic stability and reactive sites .
- QSAR Models : Trained on datasets of analogous acetamides to estimate logP, solubility, and CYP450 interaction profiles .
Basic: How can solubility challenges in aqueous buffers be overcome for in vitro assays?
Methodological Answer:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for solubilization.
- Adjust pH to exploit ionization of the amino group (pKa ~8.5).
- Pre-formulate as a lyophilized powder reconstituted in PBS or cell culture medium .
Advanced: What strategies enable selective functionalization of the acetamide moiety for SAR studies?
Methodological Answer:
- Protect the amino group with Boc or Fmoc during synthetic steps.
- Employ regioselective alkylation/arylation via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups).
- Use enzymatic catalysis (e.g., lipases) for stereocontrolled modifications under mild conditions .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants to avoid hydrolysis of the acetamide bond.
- Oxygen Sensitivity : Purge storage containers with nitrogen to prevent oxidation .
Advanced: How can in silico toxicology models guide the mitigation of hepatotoxicity observed in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
